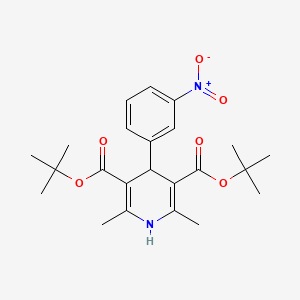
Dibudipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibudipine, also known as this compound, is a useful research compound. Its molecular formula is C23H30N2O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihypertensive Effects
Dibudipine has been studied extensively for its antihypertensive properties. In a controlled study involving hypertensive rats, this compound demonstrated significant reductions in systolic blood pressure. It was found to be effective in lowering blood pressure when administered both intraperitoneally and orally, showcasing its potential as a therapeutic agent for hypertension management .
Table 1: Antihypertensive Effects of this compound
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress and neurotoxicity. In experiments involving PC12 cells and murine cortical neurons subjected to oxygen-glucose deprivation, this compound exhibited protective effects by enhancing cell viability and reducing nitric oxide production, which is linked to neuronal injury .
Table 2: Neuroprotective Effects of this compound
Cardioprotective Effects
This compound has also been recognized for its cardioprotective effects, particularly in reducing arrhythmias and minimizing heart tissue damage during ischemic events. A review highlighted its potential to enhance cardiac function and protect against myocardial injury .
Table 3: Cardioprotective Effects of this compound
| Study Reference | Model Used | Findings |
|---|---|---|
| Animal models (rats) | Reduced arrhythmias; minimized heart tissue damage |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates low oral bioavailability due to significant first-pass metabolism. Studies have explored lipid-based drug delivery systems, such as Phytosolve, to enhance the solubility and bioavailability of this compound, demonstrating improved pharmacokinetic parameters in rat models .
Table 4: Pharmacokinetic Data of this compound
Propiedades
Fórmula molecular |
C23H30N2O6 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ditert-butyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H30N2O6/c1-13-17(20(26)30-22(3,4)5)19(15-10-9-11-16(12-15)25(28)29)18(14(2)24-13)21(27)31-23(6,7)8/h9-12,19,24H,1-8H3 |
Clave InChI |
WLWXEUYUQXEKTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |
Sinónimos |
is-t-butyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dibudipine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















